Hexacyanochromate

Beschreibung

Overview of Hexacyanochromate in Modern Coordination Chemistry

The this compound anion, [Cr(CN)₆]ⁿ⁻, is a cornerstone of modern coordination chemistry, valued for its well-defined octahedral geometry and its versatility as a building block for more complex structures. researchgate.net The complex consists of a central chromium atom coordinated to six cyanide ligands. The cyanide ligands are strong-field ligands, which significantly influences the electronic and magnetic properties of the resulting complexes. fiveable.me The chromium center can exist in various oxidation states, most commonly Cr(III), leading to the [Cr(CN)₆]³⁻ anion. wikipedia.org

Potassium this compound(III), K₃[Cr(CN)₆], is the most common salt of this anion. It is a yellow, air-stable, paramagnetic solid that is isomorphous with potassium ferricyanide. wikipedia.org Its stability and well-characterized nature make it an ideal precursor for the synthesis of a wide array of coordination compounds, including multidimensional polymers and heterometallic assemblies. researchgate.netiitr.ac.in The cyanide ligands can bridge between metal centers, facilitating the construction of extended frameworks known as Prussian blue analogues. acs.orgresearchgate.net The specific properties of the resulting materials are highly tunable based on the choice of other metal ions and the synthetic conditions employed. nih.gov

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | K₃[Cr(CN)₆] | wikipedia.org |

| Molar Mass | 325.399 g·mol⁻¹ | wikipedia.org |

| Appearance | Vivid, yellow, opaque crystals | wikipedia.org |

| Density | 1.71 g/cm³ | wikipedia.org |

| Solubility in water (20 °C) | 30.96 g/100 mL | wikipedia.org |

| Magnetic Property | Paramagnetic | wikipedia.org |

Historical Development and Evolution of Research on this compound Complexes

The study of coordination compounds, including metal cyanides, dates back to the 18th century with the discovery of pigments like Prussian blue. libretexts.orgresearchgate.net Specific research into this compound complexes gained traction in the early 20th century. One of the early comprehensive studies on insoluble chromicyanides was published by Cruser and Miller in 1906. wikipedia.org The synthesis of potassium this compound(III) was later refined, with procedures recommended by Christensen becoming standard. iitr.ac.in This involved the reduction of potassium dichromate followed by reaction with a cyanide source. iitr.ac.in

Early research focused on the fundamental synthesis, isolation, and characterization of simple this compound salts. These foundational studies established the octahedral symmetry of the [Cr(CN)₆]³⁻ complex and its basic chemical reactivity. iitr.ac.in For decades, research primarily explored its properties in solution, including its photochemical reactions and aquation catalysis. acs.orgacs.org The evolution of research has seen a significant shift from studying the discrete anion to utilizing it as a programmatic building unit. This transition was driven by the burgeoning field of materials science, which recognized the potential of cyanide-bridged frameworks for creating functional materials with interesting magnetic and electronic properties. acs.orgrsc.org

Contemporary Significance in Inorganic Chemistry and Advanced Materials Science

In recent years, this compound has become a compound of major interest in the development of advanced materials. Its significance stems largely from its role in constructing Prussian blue analogues (PBAs), which are a class of materials with a cubic framework of alternating metal centers linked by cyanide bridges. acs.orgresearchgate.net

Molecular Magnetism: A key application of this compound is in the field of molecular magnetism. libretexts.org The chromium this compound PBA, Cr[Cr(CN)₆], has been a subject of intense research due to its predicted strong magnetic interactions. acs.orgnih.gov However, traditional aqueous synthesis methods often result in materials with high vacancy content, which compromises their magnetic properties. nih.gov A significant breakthrough was the development of a nonaqueous synthesis strategy that produces vacancy-suppressed, nanocrystalline chromium this compound. acs.orgresearchgate.net This material exhibits a high magnetic ordering temperature (T_c) of 240 K, demonstrating the potential for creating room-temperature molecular magnets. acs.org The magnetic properties arise from the coupling between the electron spins on the adjacent metal centers, mediated by the bridging cyanide ligands. rsc.orgmdpi.com

Energy Storage: this compound complexes are also being explored for energy storage applications, particularly in aqueous redox flow batteries (RFBs). nih.gov Potassium this compound(III) has emerged as a promising negative electrolyte (negolyte) material in iron-chromium RFBs due to its favorable electrochemical properties. nih.gov Research in this area focuses on enhancing the long-term stability of the complex in the battery's operating environment. Studies have investigated the ligand exchange dynamics and degradation pathways to improve performance, achieving stable cycling over hundreds of cycles by optimizing the electrolyte composition. nih.gov

| Compound | Magnetic Ordering Temperature (T_c) | Magnetic Behavior | Reference |

|---|---|---|---|

| Vacancy-Suppressed Cr[Cr(CN)₆] | (240 ± 10) K | Ferrimagnetic | acs.orgresearchgate.net |

| Mn-III[Mn(III)₀.₂Cr(III)₀.₈(CN)₆]·4H₂O | 63 K | Ferrimagnetic | researchgate.net |

| {[Cu(bapa)]₃[Cr(CN)₆]₂}n·6nH₂O | - | Strong Ferromagnetic Exchange | researchgate.net |

Academic Research Landscape and Interdisciplinary Relevance of this compound Studies

The academic research landscape for this compound is broad and interdisciplinary. In synthetic inorganic chemistry, efforts continue to design and create novel heterometallic structures with tailored properties by combining [Cr(CN)₆]³⁻ with other metal-ligand complexes. researchgate.netmdpi.com The controlled synthesis of this compound-based nanoparticles is another active area, with research showing that particle size can influence physical properties such as the kinetics of linkage isomerism. epa.gov

The photophysical properties of chromium complexes, including this compound, are of fundamental interest for understanding light-induced processes in coordination compounds. acs.orgnih.gov The study of these complexes provides insights into the control of excited state dynamics (e.g., metal-to-ligand charge transfer states) which is crucial for developing applications in photoredox catalysis and luminescent materials. nih.gov

Beyond materials science, this compound complexes have found relevance in more speculative, interdisciplinary fields. For instance, the interaction of metal hexacyanochromates with amino acids and ribonucleotides has been studied in the context of chemical evolution. oup.comoup.com These studies propose that insoluble metal cyanide complexes could have acted as primitive catalysts on the early Earth, concentrating essential biomonomers from dilute solutions and facilitating the formation of larger polymers, a crucial step towards the origin of life. oup.comoup.com This highlights the enduring and expanding relevance of this compound chemistry, from fundamental inorganic principles to complex questions about pre-biotic chemistry.

Structure

2D Structure

Eigenschaften

IUPAC Name |

tripotassium;chromium(3+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Cr.3K/c6*1-2;;;;/q6*-1;+3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBUIQUQPGBKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

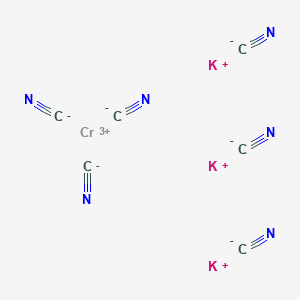

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6CrK3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929218 | |

| Record name | (OC-6-11)-Tripotassium hexakis(cyano-C)chromate(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13601-11-1 | |

| Record name | Hexacyanochromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (OC-6-11)-Tripotassium hexakis(cyano-C)chromate(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexa(cyano-C)chromate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for Hexacyanochromate Systems

Traditional Aqueous Synthesis Routes and Their Chemical Principles

Aqueous synthesis represents the conventional and most straightforward approach to producing hexacyanochromate compounds. nih.govacs.org These methods typically involve the precipitation of the complex from an aqueous solution of its constituent metal salts. nih.gov

The formation of this compound(III) in an aqueous medium begins with the selection of appropriate chromium and cyanide precursors. Historically, the synthesis of potassium this compound(III) involved the reduction of a hexavalent chromium source, like potassium chromate (B82759) or potassium dichromate, to chromium(III). This Cr(III) species is then reacted with a cyanide source, typically an alkali metal cyanide such as potassium cyanide (KCN). wikipedia.org

A common laboratory-scale synthesis starts with a chromium(III) salt. researchgate.net For instance, chromium(III) acetate (B1210297) is often used as the chromium precursor. researchgate.netnih.gov This is then treated with a solution of potassium cyanide. The reaction stoichiometry is a critical parameter, generally requiring a 1:6 molar ratio of the chromium(III) precursor to potassium cyanide to ensure the complete formation of the this compound(III) anion, [Cr(CN)₆]³⁻.

The general reaction can be represented as: Cr³⁺ + 6 CN⁻ → [Cr(CN)₆]³⁻

Some synthetic procedures begin with the reduction of Cr(VI) to Cr(III) using a reducing agent like sulfur dioxide, followed by precipitation of chromium(III) hydroxide (B78521). The hydroxide is then dissolved in acetic acid to form chromium(III) acetate, which subsequently reacts with KCN. nih.gov

Table 1: Precursors and Stoichiometry in Traditional Aqueous Synthesis

| Precursor Type | Examples | Typical Molar Ratio (Cr:CN) | Reference |

|---|---|---|---|

| Chromium(III) Source | Chromium(III) acetate, Chromium(III) chloride, Chromium(III) nitrate (B79036) | 1 | researchgate.netnih.govsciencemadness.org |

| Cyanide Source | Potassium cyanide (KCN) | 6 |

The mechanism of aqueous complexation for this compound(III) involves the substitution of ligands coordinated to the chromium(III) ion. In aqueous solutions, the Cr³⁺ ion exists as a hydrated complex, [Cr(H₂O)₆]³⁺. The formation of the this compound complex is a ligand substitution process where the six water molecules are replaced by six cyanide ions. jove.com

Preparation of the Cr(III) Precursor: If starting from a Cr(VI) source, it is first reduced to Cr(III). A common method involves forming chromium(III) hydroxide, which is then dissolved in an acid like acetic acid to yield a soluble Cr(III) salt. nih.gov

Ligand Substitution: The aqueous solution of the Cr(III) precursor is reacted with a cyanide source. The cyanide ions (CN⁻) displace the water molecules from the coordination sphere of the chromium ion. jove.com This process is often slow because the exchange of ligands on the Cr(III) center is notoriously sluggish. sciencemadness.org [Cr(H₂O)₆]³⁺ + 6 CN⁻ ⇌ [Cr(CN)₆]³⁻ + 6 H₂O

Crystallization: Upon formation, the this compound salt, such as potassium this compound(III) (K₃[Cr(CN)₆]), can be crystallized from the solution, often appearing as pale-yellow needles. researchgate.net Purification is typically achieved through recrystallization from water. researchgate.net

The reaction kinetics are influenced by factors such as temperature and pH. For example, the reaction between chromium(III) acetate and KCN is often conducted at elevated temperatures (60–70°C) to facilitate the ligand substitution process.

While traditional aqueous synthesis is straightforward, it presents significant challenges that limit control over the final product's properties, especially for complex structures like Prussian Blue Analogues. nih.govacs.org

Key limitations include:

Inertness of Solvated Cr³⁺: The solvated chromium(III) ion, [Cr(H₂O)₆]³⁺, is kinetically inert, meaning its coordinated water ligands exchange very slowly. nih.gov This low lability hinders its incorporation into the growing crystal framework of a Prussian Blue Analogue, making direct formation of certain structures difficult. nih.gov

Instability of Intermediates: The synthesis of some chromium this compound PBAs may proceed through a reduced Cr(II) intermediate, [Cr(CN)₆]⁴⁻. This species is unstable in aqueous solutions and is prone to ligand dissociation, where cyanide ions are lost from the coordination sphere. nih.gov This dissociation can lead to the formation of impurities and defects in the final structure. sciencemadness.org Detailed kinetic studies have shown that the aquation of this compound(III) can be catalyzed by chromium(II) ions, further highlighting the instability and potential for side reactions. acs.org

Electrochemical Window of Water: The oxidation potentials required for certain chromium precursors and the final material may fall outside the electrochemical stability window of water. nih.gov This incompatibility can prevent the formation of desired oxidation states (e.g., Cr(II)) or lead to undesirable side reactions with the solvent.

Vacancy Formation: The straightforward precipitation in water often leads to a lack of control over structural vacancies. nih.govox.ac.uk In the context of Prussian Blue Analogues, which have the general formula AₓP[R(CN)₆]₁₋y, these vacancies (represented by 'y') are sites where a [R(CN)₆] unit is missing. nih.govacs.org High and uncontrolled vacancy concentrations are a common outcome of aqueous synthesis, which adversely affects properties like magnetic ordering. nih.govox.ac.uk

Nonaqueous and Controlled Environment Synthesis Strategies

To overcome the limitations inherent in aqueous methods, nonaqueous and controlled environment synthesis strategies have been developed. nih.govacs.org These approaches offer greater control over stoichiometry, crystallinity, and defect concentration by carefully selecting the solvent system and reaction conditions. nih.govox.ac.uk

The choice of a nonaqueous solvent is critical as it is not merely a reaction medium but an active participant that steers the reaction pathway. nih.govox.ac.uk The solvent's properties, such as polarity, donor/acceptor numbers, and viscosity, can influence reaction rates, stabilize intermediates, and affect the final product's composition and crystal structure. numberanalytics.comresearchgate.net

For the synthesis of chromium this compound, highly polar, electrochemically inert nonaqueous solvents are preferred. nih.gov These solvents can form stable solutions with the chromium precursors and stabilize the crucial [Cr(CN)₆]⁴⁻ intermediate against ligand dissociation. nih.gov Research has shown that solvents like N-methylformamide (NMF) are particularly effective. nih.gov

The use of different nonaqueous solvents can lead to distinct products. For example, in the synthesis of a reduced chromium this compound PBA, using formamide (B127407) (FA) resulted in materials with a high vacancy content. acs.org In contrast, switching the solvent to N-methylformamide (NMF) led to the suppression of these vacancies when rubidium (Rb⁺) was used as the counter-ion. acs.org Interestingly, using smaller alkali cations like Na⁺ or K⁺ in NMF yielded amorphous precipitates, demonstrating the intricate interplay between the solvent and the ions present. acs.org The solvothermal temperature can also have a profound effect on the crystallinity of the final product. rsc.org

Table 2: Effect of Solvent System on Chromium this compound PBA Synthesis

| Solvent | Key Properties | Effect on Product | Reference |

|---|---|---|---|

| Water (H₂O) | High polarity, protic | Straightforward precipitation but poor control over vacancies and crystallinity. nih.govacs.org | nih.govacs.org |

| Formamide (FA) | Polar aprotic | Formation of products with high vacancy content. acs.org | acs.org |

A primary motivation for employing nonaqueous synthesis is to gain precise control over the concentration of hexacyanometalate vacancies in the PBA framework. nih.govox.ac.uk Prussian Blue Analogues have a cubic structure where vacancies, or empty [M'(CN)₆] sites, are common. rsc.org These vacancies are often occupied by coordinated water molecules and can significantly depress the material's magnetic ordering temperature and other functional properties. nih.gov

Nonaqueous synthesis strategies have proven successful in creating vacancy-suppressed, nanocrystalline chromium this compound. nih.govox.ac.ukox.ac.uk By using a solvent like N-methylformamide, researchers have been able to synthesize Cr[Cr(CN)₆] with negligible this compound vacancies. nih.gov This control is achieved because the nonaqueous solvent can stabilize reactive intermediates and prevent the side reactions that lead to defect formation in aqueous media. nih.gov

The reduction of vacancies has a direct and significant impact on the material's properties. For instance, the vacancy-suppressed Cr[Cr(CN)₆] synthesized via a nonaqueous route exhibited a magnetic ordering temperature of 240 K and an exceptionally high absolute Weiss temperature, indicating much stronger magnetic interactions compared to its highly vacant counterparts prepared in water. nih.govox.ac.uk This demonstrates that minimizing vacancies is crucial for achieving the theoretically predicted properties of these materials. nih.govresearchgate.net The ability to control vacancy concentration through solvent selection introduces a powerful tool for tuning the physical properties of PBAs for applications in magnetism and energy storage. nih.govosti.gov

Nanoparticle and Thin Film Fabrication Techniques for this compound

The fabrication of this compound-based materials in the form of nanoparticles and thin films is crucial for their integration into various technological applications. These controlled-growth methodologies allow for the tuning of physical and chemical properties that are highly dependent on size, morphology, and dimensionality.

Microemulsion techniques offer a sophisticated approach to the synthesis of nanoparticles by providing a confined reaction environment, which allows for precise control over particle size and shape. researchgate.netresearchgate.net This method typically involves a water-in-oil (w/o) system, where aqueous nanodroplets containing the reactants are dispersed within a continuous oil phase, stabilized by a surfactant. researchgate.netacs.org The size of these aqueous cores, which act as nanoreactors, can be finely tuned, thereby controlling the dimensions of the resulting nanoparticles. psu.edu

Research has demonstrated the successful synthesis of Prussian blue analogue nanoparticles, including this compound systems, using this method. researchgate.netacs.org For instance, highly reproducible, cubic-shaped iron(II) this compound(III) nanocrystals with sizes ranging from 2 to 50 nm have been synthesized using a microemulsion technique. researchgate.netacs.org In contrast, conventional bulk precipitation methods typically yield larger, less uniform particles greater than 100 nm. researchgate.netacs.org The growth mechanism in microemulsions is thought to involve the aggregation of primary clusters that nucleate within the confined water pools, followed by rearrangement. acs.org

The synthesis of chromium this compound nanoparticles has also been achieved in water-in-oil microemulsions. researchgate.netacs.org In one approach, two separate microemulsions, one containing aqueous [Cr(CN)₆]³⁻ and the other with Cr²⁺ ions, are mixed. acs.org This process has yielded cubic-shaped nanoparticles with sizes ranging from 15 to 200 nm. acs.org However, the synthesis of chromium-based nanoparticles via this route can present challenges; the instability of the Cr(II) microemulsion can lead to a higher degree of polydispersity compared to other Prussian blue analogues like cobalt hexacyanoferrate. acs.org

Table 1: Research Findings on this compound Analogue Nanoparticle Synthesis via Microemulsion

| Compound | Surfactant System | Particle Size | Morphology | Reference |

|---|---|---|---|---|

| Iron(II) this compound(III) | Not specified | 2 - 50 nm | Cubic | researchgate.netacs.org |

| Chromium this compound | NaAOT-isooctane | 15 - 200 nm | Cubic | acs.org |

| Cobalt Hexacyanoferrate | NaAOT/Co(AOT)₂-isooctane | 17 - 22 nm | Cubic | acs.org |

Electrochemical deposition is a powerful and cost-effective technique for fabricating high-quality thin films of this compound and its analogues directly onto conductive substrates. acs.orgresearchgate.netmdpi.com This method allows for precise control over film thickness, morphology, and composition by manipulating electrochemical parameters such as applied potential, current density, and solution composition. researchgate.netchalcogen.ro The process involves the electrochemical reaction of precursor species in solution to form an insoluble film on the electrode surface. mdpi.com

Thin films of chromium hexacyanide materials can be electrodeposited in both amorphous and crystalline forms. acs.org For example, KₙCrₓ[Cr(CN)₆] films have been grown on glassy carbon electrodes, exhibiting a face-centered cubic (fcc) structure for the crystalline form. acs.org The electrochemical behavior of these films is typically characterized using cyclic voltammetry, which reveals the redox processes occurring within the material. acs.orgresearchgate.netossila.com For chromium hexacyanide films, two primary quasi-reversible one-electron processes are observed, corresponding to the Cr³⁺/Cr²⁺ redox transitions at different sites in the lattice. acs.org The composition of the oxidized and reduced films can be confirmed using infrared (IR) spectroscopy and X-ray photoelectron spectroscopy (XPS). acs.org

The growth of these films can be monitored in-situ using techniques like the Electrochemical Quartz Crystal Microbalance (EQCM). acs.orgmdpi.comnih.gov EQCM combines electrochemical measurements with highly sensitive mass detection, allowing for the correlation of mass changes at the electrode surface with the flow of charge during deposition or subsequent redox switching. mdpi.commdpi.com This provides valuable insights into ion and solvent transport into and out of the film structure. nih.gov The morphology and magnetic properties of the deposited films are highly dependent on the deposition conditions, with studies showing that coercivity can be larger in amorphous films due to a higher number of defects. acs.org

Table 2: Characteristics of Electrochemically Deposited Chromium Hexacyanide Films

| Film Type | Crystal Structure | Composition (Oxidized) | Composition (Reduced) | Magnetic Ordering Temp. (T_c) | Reference |

|---|---|---|---|---|---|

| Amorphous (a-film) | Amorphous | Crᴵᴵᴵ[Crᴵᴵᴵ(CN)₆]₀.₉₈[Crᴵᴵ(CN)₆]₀.₀₂ | K₂.₀Crᴵᴵ[Crᴵᴵ(CN)₆] | 135 - 260 K | acs.org |

| Crystalline (α-film) | Face-Centered Cubic | Crᴵᴵᴵ[Crᴵᴵᴵ(CN)₆]₀.₉₈[Crᴵᴵ(CN)₆]₀.₀₂ | K₂.₀Crᴵᴵ[Crᴵᴵ(CN)₆] | 135 - 260 K | acs.org |

Advanced Synthetic Strategies for this compound Derivatives and Analogues

While traditional aqueous precipitation is a straightforward method for producing many Prussian blue analogues, it has significant limitations for certain compositions, including chromium(III) this compound(III) (Cr[Cr(CN)₆]). nih.govox.ac.ukacs.orgox.ac.uk These limitations include the chemical instability of certain precursors in water and a lack of control over stoichiometry, crystallinity, and structural vacancies, which prevents the realization of theoretically predicted properties. nih.govox.ac.uk To overcome these challenges, advanced synthetic strategies, particularly nonaqueous methods, have been developed. acs.org

Nonaqueous synthesis has emerged as a breakthrough approach for producing highly sought-after this compound compositions. nih.govacs.org For Cr[Cr(CN)₆], aqueous synthesis is hindered because the solvated Cr³⁺ ion is not labile enough to incorporate into the framework, and the reduced [Cr(CN)₆]⁴⁻ intermediate is unstable in water. nih.gov By shifting to a nonaqueous solvent medium like N-methylformamide (NMF) and reacting precursors such as chromium(II) chloride and potassium cyanide at elevated temperatures (e.g., 180°C), researchers have successfully synthesized vacancy-suppressed, nanocrystalline chromium this compound. acs.org

This advanced strategy provides exceptional control over the material's oxidation state and structural integrity. nih.govox.ac.uk The resulting low-vacancy Cr[Cr(CN)₆] exhibits significantly enhanced magnetic properties compared to materials synthesized via aqueous routes. nih.govox.ac.uk Physicochemical characterization has confirmed a dramatic increase in the magnetic ordering temperature to (240 ± 10) K and a very large absolute Weiss temperature (Θ = −836 K), validating theoretical predictions of strong magnetic interactions that were previously unconfirmed experimentally. nih.govox.ac.uk Other advanced strategies include the use of N-capping ligands to create discrete, polynuclear heterometallic assemblies and the incorporation of chiral ligands to induce optical activity in magnetic derivatives. umich.edutdx.cat

Table 3: Comparison of Synthetic Methodologies for Chromium this compound

| Synthetic Strategy | Solvent | Key Feature | Primary Outcome | Resulting Magnetic Ordering Temp. (T_c) | Reference |

|---|---|---|---|---|---|

| Traditional Aqueous | Water | Simple precipitation | Highly vacant or amorphous material | Not experimentally validated for ideal structure | nih.govox.ac.uk |

| Advanced Nonaqueous | N-methylformamide (NMF) | Suppresses vacancies and controls oxidation state | Crystalline, low-vacancy Cr[Cr(CN)₆] | (240 ± 10) K | nih.govox.ac.ukacs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Iron(II) this compound(III) |

| Chromium(III) this compound(III) |

| Cobalt hexacyanoferrate |

| Potassium this compound(III) |

| Chromium(II) chloride |

| Potassium cyanide |

| N-methylformamide |

| Isooctane |

Coordination Chemistry and Structural Elucidation of Hexacyanochromate

Fundamental Coordination Sphere and Ligand Field Theory of Hexacyanochromate Anions

The this compound(III) anion, [Cr(CN)₆]³⁻, features a central chromium(III) ion octahedrally coordinated by six cyanide ligands through the carbon atoms. wikipedia.org This arrangement results in a highly stable, low-spin d³ electronic configuration. The application of Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure and properties of this complex. wikipedia.orglibretexts.org

In an octahedral field, the five degenerate d-orbitals of the chromium ion are split into two sets of different energies: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). youtube.comquora.com The cyanide ligand is a strong-field ligand, meaning it causes a large energy separation between the t₂g and eg orbitals, known as the ligand field splitting parameter (Δo). For the Cr³⁺ ion, the three d-electrons occupy the lower energy t₂g orbitals with parallel spins, leading to a ground state electron configuration of (t₂g)³. This configuration results in a significant Ligand Field Stabilization Energy (LFSE), which contributes to the notable kinetic inertness of the [Cr(CN)₆]³⁻ anion. The electronic transitions between the t₂g and eg orbitals are responsible for the characteristic yellow color of potassium this compound(III). wikipedia.orgacs.org

| Property | Value/Description |

|---|---|

| Central Metal Ion | Chromium(III) |

| d-electron Configuration | d³ |

| Coordination Geometry | Octahedral |

| Ligand Field Strength | Strong-field (from CN⁻) |

| Spin State | Low-spin |

| Ground State Electron Configuration | (t₂g)³(eg)⁰ |

| Magnetic Behavior | Paramagnetic |

Structural Isomerism and Cyanide Linkage Isomerism in this compound Complexes

Structural isomerism in coordination compounds arises when isomers have the same chemical formula but different connectivity of atoms. unacademy.comlibretexts.org this compound complexes can exhibit several forms of structural isomerism, most notably coordination isomerism and linkage isomerism.

Coordination isomerism occurs in salts where both the cation and the anion are complex ions. An interchange of ligands between the two coordination spheres results in different isomers. For example, in the compound [Co(NH₃)₆][Cr(CN)₆], a coordination isomer would be [Cr(NH₃)₆][Co(CN)₆], where the ammonia (B1221849) and cyanide ligands have swapped their central metal ions. tiwariacademy.comquora.com

Linkage isomerism is a more subtle form of isomerism that can occur when a ligand has more than one potential donor atom, known as an ambidentate ligand. wikipedia.org The cyanide ion (CN⁻) is a classic example of an ambidentate ligand, as it can coordinate to a metal center through either the carbon atom (cyano) or the nitrogen atom (isocyano). While coordination through the carbon atom is electronically preferred and almost always observed in the isolated [Cr(CN)₆]³⁻ anion, the presence of other metal ions can induce linkage isomerism. acs.orgnih.govacs.org For instance, in heterometallic systems, the cyanide ligand can bridge two different metal centers, and in some cases, the bonding to one of the metals can occur through the nitrogen atom. This change in coordination mode can be influenced by factors such as the Lewis acidity of the second metal ion. nih.gov The different bonding modes can be distinguished using infrared (IR) spectroscopy, as the C≡N stretching frequency is sensitive to the coordination environment.

Formation and Architectural Diversity of Heterometallic this compound Complexes

The this compound(III) anion is an excellent building block for the construction of heterometallic coordination polymers due to its ability to link different metal centers through its cyanide ligands. researchgate.netmdpi.comresearchgate.net The reaction of K₃[Cr(CN)₆] with various metal salts in solution leads to the precipitation of a wide range of coordination polymers with diverse structures and properties. acs.org

The architectural diversity of these complexes is a result of several factors:

The nature of the second metal ion (M'): The coordination number, preferred geometry, and oxidation state of the second metal ion play a crucial role in determining the final structure.

Stoichiometry: The ratio of the reacting metal complexes influences the dimensionality and connectivity of the resulting framework.

These self-assembly processes can lead to the formation of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. For example, the reaction of [Cr(CN)₆]³⁻ with a square planar nickel(II) complex can lead to the formation of cyanide-bridged chains. In contrast, reactions with octahedral metal ions often result in three-dimensional cubic frameworks, which are discussed in more detail in the following section on Prussian Blue Analogues.

Prussian Blue Analogues (PBAs) Incorporating this compound

Prussian Blue Analogues (PBAs) are a class of coordination polymers with a general formula of AₓM'[M(CN)₆]ᵧ·nH₂O, where A is an alkali metal cation, and M and M' are transition metal ions. acs.orgrsc.org this compound-based PBAs are a significant subclass of these materials, exhibiting a wide range of interesting magnetic, electrochemical, and porous properties. researchgate.netresearchgate.netrsc.org

The fundamental structure of a this compound PBA consists of a cubic framework of alternating Cr³⁺ and M' ions bridged by cyanide ligands (Cr-C≡N-M'). acs.orgacs.org The M' ions are coordinated to the nitrogen end of the cyanide ligands, resulting in an octahedral coordination environment around both metal centers. This arrangement creates a porous, open-framework structure with large interstitial cavities that can accommodate alkali metal cations and water molecules. nih.gov

The precise crystal structure of these PBAs can vary depending on the nature of the M' ion and the alkali metal cation. While many this compound PBAs adopt a face-centered cubic (FCC) lattice, distortions to lower symmetry structures (e.g., tetragonal or rhombohedral) can occur. nih.govarxiv.org These distortions can be driven by factors such as the Jahn-Teller effect for certain M' ions or the ordering of the interstitial cations.

Water molecules in PBAs can be classified into two types:

Interstitial or zeolitic water: This water is located in the interstitial cavities and is held in place by hydrogen bonds. It can often be removed by gentle heating. nih.gov

Coordinated water: This water is directly bonded to the M' metal ions, occupying sites that would otherwise be filled by the nitrogen atom of a cyanide ligand. This occurs when there are vacancies in the [Cr(CN)₆]³⁻ positions. nih.gov

Vacancy defects , where a [Cr(CN)₆]³⁻ unit is missing from the lattice, are a common and important feature of PBA structures. nih.govsonar.chnih.govscispace.com The presence of these vacancies is often necessary for charge compensation, particularly when the oxidation state of M' is +2. The vacancies create open coordination sites on the adjacent M' ions, which are typically occupied by water molecules. acs.org The concentration and ordering of these vacancies can have a profound impact on the material's properties, including its porosity, ion-exchange capacity, and magnetic behavior. nih.govcapes.gov.br

| Feature | Description |

|---|---|

| General Formula | AₓM'[Cr(CN)₆]ᵧ·nH₂O |

| Framework Structure | Cubic (or distorted) with alternating Cr and M' ions bridged by CN⁻ |

| Interstitial Species | Alkali metal cations (A) and water molecules (H₂O) |

| Types of Water | Interstitial (zeolitic) and coordinated |

| Common Defects | [Cr(CN)₆]³⁻ vacancies |

| Role of Vacancies | Charge compensation, creation of open coordination sites, influence on porosity and properties |

Principles of Crystal Engineering Applied to this compound Systems

Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. uoc.grucl.ac.ukias.ac.in In the context of this compound chemistry, crystal engineering principles can be applied to control the dimensionality, topology, and functionality of the resulting materials.

The predictable coordination behavior of the [Cr(CN)₆]³⁻ anion, with its well-defined octahedral geometry and ability to form linear bridges, makes it an ideal tecton (building block) for crystal engineering. By carefully selecting the secondary metal cations (M') with specific coordination preferences, and by controlling the reaction conditions, it is possible to direct the self-assembly process towards desired architectures.

For example, using bulky capping ligands on the M' metal ions can block some of the coordination sites, leading to the formation of lower-dimensional structures such as discrete molecules, 1D chains, or 2D layers, rather than 3D frameworks. The choice of counterions and solvent molecules can also be used to template the formation of specific structures through hydrogen bonding and other non-covalent interactions. The deliberate introduction of defects, such as vacancies, can also be considered a crystal engineering strategy to tune the properties of the final material.

Advanced Spectroscopic and Characterization Techniques for Hexacyanochromate

X-ray Diffraction (Powder and Single-Crystal) for Crystalline Structure Determination

X-ray diffraction (XRD) is a fundamental technique for elucidating the crystalline structure of materials. Both powder XRD (PXRD) and single-crystal XRD (SC-XRD) are indispensable for hexacyanochromate characterization. PXRD provides information about the average crystal structure, phase purity, and lattice parameters of bulk materials, often refined using Rietveld analysis. SC-XRD, when suitable crystals are available, offers a more detailed three-dimensional atomic arrangement, including precise bond lengths and angles.

Studies on various hexacyanochromates, such as manganese(II) this compound(III) (Mn₃[Cr(CN)₆]₂·xH₂O), have revealed cubic, face-centered unit cells with space groups like F432 or Fm3m, with lattice parameters around 10.761 Å capes.gov.br. Potassium this compound(III) and related Prussian blue analogues (PBAs) have also been indexed in the Fm3̅m space group, with lattice constants reported around 10.31 Å for reduced forms and 10.42 Å for oxidized forms nih.govacs.org. The precise lattice parameters are sensitive to the oxidation state of chromium and the presence of interstitial ions or vacancies nih.govacs.org. For instance, manganese this compound, explored for sodium-ion batteries, showed a lattice parameter of 10.803920(13) Å in its as-synthesized state, which decreased upon dehydration diamond.ac.uk.

Table 1: Representative X-ray Diffraction Data for Hexacyanochromates

| Compound | Crystal System | Space Group | Lattice Parameter (Å) | Reference |

| Manganese(II) this compound(III) | Cubic | F432/Fm3m | 10.761(4) | capes.gov.br |

| Reduced Chromium this compound (e.g., Rb salt) | Cubic | Fm3̅m | 10.31 | nih.govacs.org |

| Oxidized Chromium this compound (e.g., Rb salt) | Cubic | Fm3̅m | 10.42 | nih.govacs.org |

| Manganese this compound (as-synthesized) | Cubic | N/A | 10.803920(13) | diamond.ac.uk |

| [Cr(urea)₆][Cr(CN)₆]·2(DMSO)·2(EtOH) | Monoclinic | P2₁/n | a=17.449(6), b=10.315(4), c=11.726(3), β=102.51(2)° | publish.csiro.aupublish.csiro.au |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Ligand Bonding and Oxidation State Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides critical insights into the bonding modes of the cyanide (CN) ligand and the oxidation state of the chromium center. The cyanide stretching vibration (ν(CN)) is highly sensitive to the electronic environment of the metal. In this compound complexes, the ν(CN) band typically appears in the region of 2000–2200 cm⁻¹.

For this compound(III) ([Cr(CN)₆]³⁻), the cyanide stretching frequencies are generally observed at higher wavenumbers compared to this compound(II) ([Cr(CN)₆]⁴⁻) due to the increased effective nuclear charge on chromium in the +3 oxidation state, which strengthens the Cr-C bond and weakens the C-N bond. For example, a fully oxidized chromium this compound material showed a ν(CN) peak at 2186 cm⁻¹, while a reduced form exhibited peaks at 2060 and 1997 cm⁻¹ nih.govacs.org. Changes in the ν(CN) frequency have also been used to monitor isomerization rates in nanoparticles, with smaller particles showing faster isomerization acs.orgresearchgate.net. FTIR studies have also identified bands related to Cr-C stretching and Cr-C≡N bending modes, though their assignments can be complex due to potential coupling with lattice modes txst.edu.

Reactivity, Redox Behavior, and Electron Transfer Mechanisms of Hexacyanochromate

Electrochemical Redox Chemistry of Chromium in Hexacyanochromate Complexes

The this compound(III) complex exhibits a well-defined and reversible one-electron redox process, corresponding to the Cr(III)/Cr(II) couple. This electrochemical behavior can be readily observed using techniques such as cyclic voltammetry. When solid chromium(II) this compound(III) is immobilized on a graphite (B72142) electrode, it displays a reversible reduction-oxidation response. acs.org The reduction of the Cr(III) center to Cr(II) is accompanied by the intercalation of alkali metal cations from the electrolyte to maintain charge neutrality within the solid lattice. acs.org

The formal potential (E°') of the [Cr(CN)₆]³⁻/[Cr(CN)₆]⁴⁻ couple is influenced by the nature of the cation present in the electrolyte. This is due to the varying degrees of ion-pairing and stabilization of the charged complex ions.

| Electrolyte | Epc (V vs. SCE) | Epa (V vs. SCE) | ΔEp (V) | E°' (V vs. SCE) |

|---|---|---|---|---|

| LiNO₃ | -0.835 | -1.063 | 0.228 | -0.949 |

| NaNO₃ | -0.761 | -1.060 | 0.299 | -0.910 |

| KCl | -0.760 | -0.978 | 0.218 | -0.869 |

| RbCl | -0.665 | -0.912 | 0.247 | -0.788 |

| CsCl | -0.559 | -0.873 | 0.314 | -0.716 |

Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak separation, E°' = formal potential

Fundamental Electron Transfer Processes and Kinetics in this compound Systems

Electron transfer in this compound systems, particularly the self-exchange reaction between [Cr(CN)₆]³⁻ and [Cr(CN)₆]⁴⁻, is a fundamental process that proceeds via an outer-sphere mechanism. wikipedia.org In this mechanism, the inner coordination spheres of the reactants remain intact, and the electron tunnels between the two complex ions. mdpi.comlibretexts.org The rate of these reactions is governed by Marcus theory, which considers the reorganization energy (both inner-sphere and outer-sphere) and the free energy change of the reaction. libretexts.orgwikipedia.org

| Redox Couple | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| [Ru(NH₃)₆]²⁺/[Ru(NH₃)₆]³⁺ | 9.2 x 10² |

| [Co(NH₃)₆]²⁺/[Co(NH₃)₆]³⁺ | ≤ 10⁻⁹ |

The significant difference in rates is attributed to the changes in electronic configuration and the associated geometric reorganizations upon electron transfer.

Ligand Lability and Substitution Reactions of this compound Anions

This compound(III) is generally considered kinetically inert, typical for a d³ chromium(III) complex. However, under certain conditions, it can undergo ligand substitution reactions. slideshare.net The substitution in octahedral complexes can proceed through several mechanisms, including dissociative (D), associative (A), or interchange (I) pathways. researchgate.netlibretexts.orglibretexts.org

A notable substitution reaction is the aquation of [Cr(CN)₆]³⁻, which can be catalyzed by chromium(II). acs.org The reduction of Cr(III) to Cr(II) leads to the formation of the more labile d⁴ [Cr(CN)₆]⁴⁻ ion. This increased lability facilitates the exchange of a cyanide ligand with a water molecule. acs.org This catalytic pathway highlights the strong connection between the redox chemistry and ligand substitution reactivity of the this compound system. Investigations into the ligand exchange mechanism are crucial for understanding the stability of this compound in applications like redox flow batteries, where side reactions can be detrimental. nih.gov

Interactions with External Reductants and Oxidants: Reaction Mechanisms

This compound(III) can react with external oxidizing and reducing agents, typically through outer-sphere electron transfer mechanisms. rjlbpcs.com The inertness of the chromium-cyanide bonds prevents the formation of a bridged intermediate, which is characteristic of inner-sphere electron transfer. bhu.ac.inslideshare.net

Oxidation: Strong oxidizing agents, such as peroxydisulfate (B1198043) (S₂O₈²⁻), can oxidize Cr(III) to higher oxidation states. The oxidation of analogous hexacyanometalate(II) complexes by peroxydisulfate has been shown to proceed via an outer-sphere mechanism. niscpr.res.innih.gov The reaction involves the formation of a sulfate (B86663) radical anion. niscpr.res.inkorea.ac.kr

Reduction: Conversely, strong reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) can reduce this compound(III) to this compound(II). The active reducing species in dithionite reductions is often the SO₂⁻ radical ion. nih.gov The reduction of similar inert complexes, such as hexacyanoferrate(III), by dithionite is well-established. acs.org

The kinetics of these reactions are influenced by factors such as the redox potentials of the reactants, the electrostatic interactions between the ions, and the reorganization energies associated with the electron transfer.

Spectroelectrochemical Investigations of this compound Reactivity

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed insights into the electronic and structural changes that occur during redox reactions. While specific spectroelectrochemical studies on this compound are not widely reported, the expected outcomes can be inferred from its known electrochemical and spectroscopic properties.

The UV-visible absorption spectrum of the yellow [Cr(CN)₆]³⁻ ion is characterized by ligand-to-metal charge transfer bands and d-d transitions. rsc.org Upon electrochemical reduction to the [Cr(CN)₆]⁴⁻ species, significant changes in the absorption spectrum would be anticipated due to the change in the oxidation state and electronic configuration of the chromium center (from d³ to d⁴). These spectral changes, monitored in real-time as a function of the applied potential, would allow for the precise correlation of electronic structure with redox state. Such an investigation would reveal information about the stability of the different oxidation states and the potential formation of any intermediate species during the electron transfer process. The absorption maxima for various chromium(III) complexes are sensitive to the ligand field, and a change in the oxidation state would induce a pronounced shift in these maxima. docbrown.inforesearchgate.netlacc-terryb.comresearchgate.net

Photophysical and Photochemical Properties of Hexacyanochromate

Electronic Excited States and Their Photophysical Pathways (Quartet vs. Doublet Mechanism)

The photophysics of the hexacyanochromate(III) ion, like other octahedral chromium(III) complexes, is characterized by the interplay between its spin-quartet and spin-doublet electronic excited states. Upon absorption of a photon in the visible region, the complex is promoted from its ⁴A₂g ground state to a spin-allowed quartet excited state, typically the ⁴T₂g state.

Following this initial excitation, the system can undergo several deactivation processes:

Fluorescence: Radiative decay from the quartet excited state back to the ground state. This is often inefficient for chromium(III) complexes in solution.

Non-radiative Decay: Deactivation to the ground state through vibrational relaxation (heat).

Intersystem Crossing (ISC): A radiationless transition from the quartet (S=3/2) manifold to a lower-energy doublet (S=1/2) manifold, primarily the ²Eg state.

This intersystem crossing is a key process in the photophysics of this compound(III). The efficiency of the ⁴T₂g → ²Eg intersystem crossing has been a subject of significant study, with some estimates suggesting a value of approximately 0.5 in dimethylformamide. Once populated, the ²Eg doublet state is relatively long-lived because its radiative decay back to the quartet ground state (phosphorescence) is spin-forbidden.

A central debate in the photochemistry of Cr(III) complexes, including this compound, is the "quartet vs. doublet" mechanism. This concerns which excited state is responsible for the observed photochemical reactions, such as photosolvation. The quartet mechanism posits that the photoreaction originates from the thermally equilibrated, lowest-lying vibrational levels of the first excited quartet state (⁴T₂g). The doublet mechanism , conversely, suggests that the long-lived ²Eg state is the photoactive species. For many chromium(III) complexes, including the photoaquation of [Cr(CN)₆]³⁻, evidence often points towards the quartet state being the primary precursor to the chemical reaction, while the doublet state is primarily responsible for the observed phosphorescence.

Photosolvation Reactions of this compound in Various Media and Quantum Yield Determinations

When irradiated with UV or visible light, the this compound(III) ion undergoes a photosolvation reaction where a cyanide ligand is replaced by a solvent molecule. In aqueous solution, this process is termed photoaquation:

[Cr(CN)₆]³⁻ + H₂O --(hν)--> [Cr(CN)₅(H₂O)]²⁻ + CN⁻

The quantum yield (Φ) of this reaction, which represents the efficiency of converting absorbed photons into a specific chemical product, is a critical parameter. It is dependent on factors such as the excitation wavelength, temperature, and the nature of the solvent medium. While extensive data for analogous compounds like hexacyanocobaltate(III) exist, specific comparative data for this compound(III) across a wide range of solvents is less documented. nih.govacs.org However, the quantum yield for the photoaquation of [Cr(CN)₆]³⁻ in aqueous solution has been reported.

| Photochemical Reaction | Medium | Excitation Wavelength (nm) | Quantum Yield (Φ) |

| Photoaquation | Aqueous Solution | >313 | ~0.2 aip.org |

This table is interactive. Click on the headers to sort.

The mechanism is generally understood to proceed via a dissociative pathway from the excited state. The nature of the solvent can influence the quantum yield by affecting the stability of the excited states and the efficiency of cage escape for the dissociated cyanide ion. Studies on related chromium complexes show that the quantum yield can be significantly altered in mixed aqueous-organic solvent systems, suggesting that competitive solvation by both solvent components plays a crucial role.

Energy Transfer Processes in Multicomponent this compound Systems

The long-lived doublet excited state of this compound(III) makes it a suitable candidate for participating in intermolecular energy transfer processes. It can function as either an energy donor or an energy acceptor in multicomponent systems.

This compound(III) as an Energy Acceptor: Sensitization studies have shown that the characteristic phosphorescence of the [Cr(CN)₆]³⁻ ion can be induced by transferring energy from an excited donor molecule (sensitizer). For this to occur efficiently, the energy of the donor's excited state must be higher than that of the chromium complex's accepting state (either the ⁴T₂g or ²Eg state). For example, the triplet state of biacetyl has been used to sensitize the phosphorescence of this compound(III), demonstrating that energy can be transferred to populate the doublet state. acs.org

This compound(III) as an Energy Donor: Conversely, the excited [Cr(CN)₆]³⁻ ion can transfer its energy to an acceptor molecule whose excitation energy is lower. This process quenches the phosphorescence of the this compound. A well-studied example is the energy transfer between an excited Reineckate's ion ([Cr(NH₃)₂(NCS)₄]⁻) as the donor and the ground state this compound(III) ion as the acceptor. This process is diffusion-controlled and proceeds via a Dexter (electron exchange) mechanism, involving the ²Eg states of both the donor and acceptor.

These energy transfer processes are crucial in various photochemical applications, including the development of upconversion systems where low-energy light is converted to higher-energy light.

Photoinduced Phenomena in this compound Analogues and Derivatives

While the isolated this compound(III) ion has its own rich photochemistry, incorporating it or similar cyanide-bridged chromium units into extended solid-state frameworks, such as Prussian blue analogues (PBAs), gives rise to remarkable photoresponsive properties.

Photoinduced Magnetism and Magnetization Reversal Mechanisms

Prussian blue analogues are a class of coordination polymers with the general formula AₓM'[M''(CN)₆]ᵧ·nH₂O. When chromium is incorporated, for example in Ni-Cr or Co-Fe based systems, the materials can exhibit photoinduced magnetism. nih.govacs.org This phenomenon arises from a light-induced metal-to-metal charge transfer (MMCT) between the adjacent metal centers bridged by the cyanide ligand.

Ultrafast studies on mixed-valence chromium PBAs have shown that photoexcitation into MMCT bands leads to demagnetization on a picosecond timescale, followed by a slower recovery process related to lattice thermalization. researchgate.netnih.gov

Magnetization reversal , where the direction of the net magnetization flips sign, can also be induced. This complex behavior stems from the competition between different magnetic sublattices within the material. In some mixed ferrite-chromite perovskites, which serve as a model for understanding these interactions, the reversal is explained by the competition between Dzyaloshinskii–Moriya (DM) interactions and single-ion magnetic anisotropy. nist.gov Light can be used to switch the system between two distinct electronic states, each with a different balance of these competing interactions, thereby triggering a reversal in the material's net magnetic moment.

| Prussian Blue Analogue System | Photoinduced Effect | Mechanism | Magnetic Ordering Temp. (T_C) |

| RbₐCoₑ[Fe(CN)₆]ₑ / RbⱼNiₖ[Cr(CN)₆]ₗ Heterostructure | Change in magnetization of the NiCr PBA component | Photoinduced structural changes in the CoFe PBA lattice couple to the NiCr component. nih.gov | T_C^NiCr ≈ 70 K nih.gov |

| KⱼNiₖ[Cr(CN)₆]ₗ / RbₐCoₑ[Fe(CN)₆]ₑ Core/Shell Particles | Persistent changes in magnetization of both components | Structural distortion of the non-photoactive NiCr part by the photoactive CoFe part. acs.org | T_C^NiCr ≈ 70 K acs.org |

| Mixed-Valence Cr-Cr PBA | Ultrafast Demagnetization | Photoexcitation into Metal-to-Metal Charge Transfer (MMCT) bands. researchgate.netnih.gov | ~160 K researchgate.net |

This table is interactive. Click on the headers to sort.

Photochromic and Photoresponsive Behavior in this compound Frameworks

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This property can be incorporated into cyanide-bridged frameworks by using photoactive ligands or building blocks.

While examples based purely on this compound are emergent, studies on analogous 3d-4f heterobimetallic hexacyanoferrates demonstrate the underlying principle. By incorporating a photochromic viologen-based ligand into the framework, the material exhibits a color change upon UV irradiation. aip.org This change is due to a photoinduced electron transfer from the hexacyanoferrate moiety to the viologen ligand, generating a stable radical state that alters the visible absorption spectrum. This process can also modulate the magnetic properties of the framework, creating a multifunctional photoresponsive material. aip.org

The strategy relies on designing frameworks where energy or charge transfer can occur efficiently between the inorganic hexacyanometalate nodes and photoresponsive organic struts. The three-dimensional structure of these frameworks can stabilize the photo-generated charge-separated states, allowing for reversible switching of the material's properties with light.

Luminescence Characteristics and Photoreactivity Studies

The most prominent luminescence feature of the this compound(III) ion is its sharp, long-lived phosphorescence in the near-infrared region (around 775 nm). This emission originates from the spin-forbidden ²Eg → ⁴A₂g transition.

The luminescence lifetime (τ) and quantum yield (Φ) are highly sensitive to the complex's environment. Because the [Cr(CN)₆]³⁻ ion is centrosymmetric, the radiative transition is not only spin-forbidden but also Laporte (parity) forbidden. This results in a very small radiative rate constant (kᵣ), on the order of 25 s⁻¹. Consequently, non-radiative decay pathways become highly competitive. These pathways include:

Back-Intersystem Crossing (bISC): Thermal repopulation of the photoreactive quartet state from the doublet state.

Multiphonon Relaxation: Deactivation promoted by high-frequency vibrations in the solvent or ligands (e.g., O-H or C-H stretches).

The exceptionally long luminescence lifetime, which can be in the millisecond range in rigid, deuterated environments at low temperatures, is a direct consequence of the forbidden nature of both radiative and non-radiative decay from the ²Eg state. researchgate.net In fluid solutions at room temperature, the lifetime is significantly shorter due to more efficient quenching processes.

The photoreactivity of this compound(III) is dominated by the photosolvation reaction discussed in section 6.2. The fact that this reaction often competes with phosphorescence provides strong evidence for the existence of at least two distinct deactivation pathways from the initially excited state: one leading to reaction (from the quartet state) and one leading to emission (from the doublet state following intersystem crossing).

Theoretical and Computational Investigations of Hexacyanochromate

Electronic Structure Calculations (e.g., Density Functional Theory) for Hexacyanochromate Systems

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of this compound complexes. These calculations provide valuable insights into bonding, magnetic properties, and reactivity.

DFT calculations have been successfully employed to study Prussian blue analogues (PBAs) containing this compound. For instance, in studies of chromium this compound, Cr[Cr(CN)₆], hybrid functionals like HSE06 and PBE0 have been used. acs.orgnih.gov These calculations have been performed using software packages such as the Vienna ab initio simulation package (VASP). acs.orgnih.gov The projector-augmented wave pseudopotentials with specific valence electrons for chromium (12), carbon (4), and nitrogen (5) are often utilized. acs.orgnih.gov Key parameters in these calculations include the plane wave cutoff energy, typically set around 500 eV, and convergence criteria for electronic and ionic calculations. acs.orgnih.gov

In the case of CsFe[Cr(CN)₆], periodic DFT calculations have been used to analyze the electronic structure and the origins of spin crossover transitions. aip.orgaip.org These studies often employ both generalized gradient approximation (GGA)+U and nonlocal hybrid exchange-correlation potentials. aip.org Such calculations have shown that for the low-temperature crystal structure, the low spin configuration of Fe(II) is the most stable, while Cr(III) maintains a S=3/2 spin state. aip.orgaip.org

Time-dependent DFT (TD-DFT) calculations have been applied to investigate optical metal-to-metal charge-transfer (MMCT) transitions in binuclear units of this compound-based PBAs. sci-hub.se For example, calculations on (CN)₅-Mₐ-NC-Crᴵᴵᴵ-(CN)₅ (where Mₐ = Vᴵᴵ, Vᴵᴵᴵ, and Crᴵᴵ) have been performed to understand their electronic transitions. sci-hub.se

The results of these electronic structure calculations are often validated by comparing computed parameters with experimental data. For instance, calculated lattice parameters from DFT are compared with those obtained from powder X-ray diffraction (PXRD). acs.orgnih.gov In one study, the optimized cell parameters for Crᴵᴵᴵ[Crᴵᴵᴵ(CN)₆] were found to be in good agreement with experimental values. acs.orgnih.gov

Table 1: Comparison of Experimental and DFT-Calculated Lattice Parameters for Cr[Cr(CN)₆]

| Method | Lattice Parameter (a) in Å |

| Experimental (PXRD) | 10.42 acs.orgnih.gov |

| DFT (HSE06) | 10.35 acs.orgnih.gov |

| DFT (PBE0) | 10.41 acs.orgnih.gov |

Computational Prediction and Interpretation of Magnetic Properties and Exchange Interactions

Computational methods are pivotal in predicting and interpreting the magnetic properties of this compound-based materials, particularly the exchange interactions between metal centers. These theoretical insights are crucial for designing molecular magnets with high ordering temperatures.

DFT calculations are a primary tool for investigating the magnetic ground state and exchange coupling in these systems. acs.orgnih.gov For chromium this compound, DFT calculations using hybrid functionals have determined that both the carbon-coordinated (CrC) and nitrogen-coordinated (CrN) chromium ions have a spin state of S = 3/2. acs.orgnih.gov The spin alignment between the two interpenetrating sublattices is predicted to be antiparallel, indicating an antiferromagnetic (AFM) ordering. acs.orgnih.gov This is consistent with established orbital theories that predict strong antiferromagnetic exchange interactions between neighboring t₂g³–t₂g³ spin centers. acs.org

The magnetic exchange parameter (J) between the metal centers can be estimated by calculating the energy difference between the ferromagnetic (FM) and AFM states. acs.orgnih.gov These J values can then be used in further simulations, such as Monte Carlo simulations, to predict magnetic ordering temperatures like the Néel temperature (TN). acs.orgnih.gov For a vacancy-suppressed chromium this compound, Monte Carlo simulations using a Heisenberg model with DFT-derived J values were performed on a cell containing 1728 magnetic sites. acs.orgnih.gov

The Weiss constant (Θ), which provides information about the strength and nature of magnetic interactions, can also be predicted computationally. For a low-vacancy chromium this compound, the computationally predicted Weiss constant from DFT and Monte Carlo simulations was found to be in close agreement with the experimentally determined value. nih.gov

Table 2: Experimental and Computational Magnetic Data for Low-Vacancy Cr[Cr(CN)₆]

| Property | Experimental Value | Computational Value | Method |

| Ordering Temperature (TC) | 240 ± 10 K acs.orgnih.gov | - | - |

| Weiss Constant (Θ) | -836 ± 6 K acs.orgnih.gov | -752 K | DFT (Mean Field) nih.gov |

| Weiss Constant (Θ) | - | -718 K | Monte Carlo nih.gov |

| Magnetic Moment (CrC) | 2.78 ± 0.22 μB | 2.77 μB | DFT (HSE06) nih.gov |

| Magnetic Moment (CrN) | - | -2.79 μB | DFT (HSE06) nih.gov |

In solvatomagnetic compounds like a cobalt this compound, computational simulations can help explain changes in magnetic properties upon solvent exchange. nih.gov For example, when the coordination geometry of Co(II) changes from octahedral to tetrahedral, the magnetic coupling with Cr(III) switches from ferromagnetic to antiferromagnetic, leading to a decrease in the magnetic critical temperature. nih.gov Simulations that consider ligand field splitting, spin-orbital coupling, and ferromagnetic ordering have been used to reproduce the observed Faraday spectra, further confirming the changes in magnetic interactions. nih.gov

Modeling of Reaction Mechanisms, Transition States, and Reaction Dynamics

Computational modeling plays a crucial role in understanding the reaction mechanisms, transition states, and dynamics of processes involving this compound. These theoretical studies provide insights that are often difficult to obtain through experimental methods alone.

One area of investigation is the electron transfer processes in ligand substitution reactions. For example, the aquation of this compound(III) to form pentacyanomonohydroxychromate(III) can be catalyzed by chromium(II) ions, highlighting the role of electron transfer in these reactions. Theoretical models can be developed to understand the ECE (electrochemical-chemical-electrochemical) mechanism, which involves two electrode reactions coupled by a chemical reaction. researchgate.netnih.gov Simulations of staircase cyclic voltammetry on a rotating disk electrode have been used to model such mechanisms, where the chemical reaction can be second-order and reversible. nih.gov These simulations can investigate the relationship between the limiting current of the second wave and the rate constant of the chemical reaction. nih.gov

The study of ligand substitution mechanisms in coordination chemistry has benefited from investigations into the photochemical and thermal aquation of this compound(III) complexes. Furthermore, the interaction of hexacyanochromates with biomolecules, relevant to chemical evolution theories, has been studied. researchgate.net Infrared spectral studies of adsorption adducts suggest that the binding of ribonucleotides to metal hexacyanochromates occurs through interactions between the phosphate (B84403) moiety and the base residue of the ribonucleotide with the outer divalent metal ions in the this compound lattice. researchgate.net A proposed reaction mechanism for the formation of oligomers from amines on the surface of metal ferrocyanides suggests that these complexes could have played a role in prebiotic condensation reactions by stabilizing organic molecules. researchgate.net

In the context of solid-state materials, computational methods can be used to study pressure-induced chemical reactions and structural changes. chemrxiv.org While specific studies on the reaction dynamics of this compound under high pressure are not detailed in the provided context, the general applicability of computational tools like DFT combined with molecular dynamics (MD) simulations using barostats allows for the study of time-dependent processes in extended systems under pressure. chemrxiv.org

Spectroscopic Simulations and Vibrational Band Assignments

Computational simulations are essential for the interpretation of experimental spectra and the accurate assignment of vibrational bands in this compound complexes and their assemblies.

Time-dependent density functional theory (TD-DFT) is a powerful tool for simulating electronic absorption spectra and understanding optical transitions. sci-hub.se For instance, TD-DFT calculations have been performed on binuclear units of Prussian blue analogues based on this compound to investigate metal-to-metal charge-transfer (MMCT) transitions. sci-hub.se These calculations can reproduce the relative energies and oscillator strengths of MMCT bands observed in experimental UV/Vis spectra. sci-hub.se For a V(II)-Cr(III) PBA, the larger oscillator strength of the MMCT compared to a V(III)-Cr(III) PBA was explained by a greater degree of delocalization of the optically active orbitals. sci-hub.se

In another example, TD-DFT calculations on a [Cr(dqp)₂]³⁺ complex helped assign a shoulder in the absorption spectrum at 401 nm to the ligand field transition Cr(⁴T₂ ← ⁴A₂). acs.org These calculations can estimate the ligand field splitting, which was found to be approximately 25,000 cm⁻¹ in this case. acs.org

Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) spectroscopy, provides key information about the bonding within this compound systems. The position of the cyanide stretching frequency (ν(CN)) is particularly sensitive to the oxidation states of the metal ions and the coordination environment. For instance, in the synthesis of chromium this compound, a shift of the ν(CN) peak to a higher wavenumber (2186 cm⁻¹) in the FTIR spectrum indicated the full oxidation of [Cr(CN)₆]⁴⁻ to [Cr(CN)₆]³⁻. nih.gov Computational methods can be used to calculate vibrational frequencies, aiding in the assignment of these and other peaks in the spectrum, such as those due to residual solvents. nih.gov

Simulations can also be used to understand and reproduce more complex spectroscopic data, such as Faraday spectra in magnetic materials. For a cobalt this compound that exhibits solvatomagnetism, simulations considering ligand field splitting, spin-orbital coupling, and ferromagnetic ordering were able to successfully reproduce the experimental Faraday ellipticity spectra, including the appearance of new bands upon solvent exchange and the associated change in the Co(II) coordination geometry. nih.gov

Force Field Development and Molecular Dynamics Simulations for Supramolecular Assemblies

While specific examples of force field development and molecular dynamics (MD) simulations for supramolecular assemblies of this compound are not extensively detailed in the provided search results, the principles and methodologies for such investigations are well-established in the broader field of supramolecular chemistry. numberanalytics.com

Force Field Development:

Force fields are empirical potential energy functions that describe the energy of a molecular system as a function of its atomic coordinates. numberanalytics.com For new supramolecular systems involving this compound, force fields would need to be developed or existing ones parameterized. This process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations, such as DFT, would be performed on smaller, representative fragments of the supramolecular assembly (e.g., the this compound anion, metal cations, and bridging ligands) to obtain data on bond lengths, angles, dihedrals, and non-bonded interaction energies.

Parameterization: The parameters of the force field (e.g., force constants, equilibrium geometries, partial charges) are then fitted to reproduce the QM data as well as available experimental data (e.g., crystal structures, vibrational frequencies).

Molecular Dynamics (MD) Simulations:

Once a suitable force field is available, MD simulations can be performed to study the structure, dynamics, and self-assembly of large supramolecular structures containing this compound. numberanalytics.comresearchgate.net These simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory of the system's evolution over time.

MD simulations can provide insights into:

Self-Assembly Mechanisms: By simulating the interactions of individual building blocks (e.g., this compound anions and metal cations) in a solvent, MD can reveal the pathways and intermediates involved in the formation of larger assemblies, such as coordination polymers or nanoparticles. aps.org

Structural Properties: MD can be used to predict the equilibrium structures of complex assemblies, including the arrangement of the this compound units and any guest molecules within the supramolecular framework.

Dynamical Behavior: These simulations can probe the flexibility of the supramolecular structure, the diffusion of solvent or guest molecules within its pores, and the dynamics of structural transitions. numberanalytics.com

Thermodynamic Properties: Advanced MD techniques can be used to calculate free energy differences between different states, providing information on the stability of various assembled structures and the thermodynamics of host-guest binding.

For example, MD simulations have been used to predict the assembly of peptides into nanofibrils, a process driven by a balance of aromatic stacking, amphiphilicity, and electrostatic repulsion. researchgate.net Similar approaches could be applied to understand the formation of this compound-based coordination polymers and nanoparticles. acs.orgacs.orgresearchgate.net

Applications in Advanced Materials Science and Catalysis Mechanistic and Fundamental Focus

Functional Materials Development Based on Hexacyanochromate

Energy Storage Systems: Fundamental Aspects in Redox Flow Batteries

While research into various electrochemical energy storage systems is extensive, specific detailed mechanistic studies focusing on this compound compounds as primary active materials or critical components within redox flow batteries (RFBs) are not extensively documented in the provided search results. General discussions on RFBs highlight the importance of electrolyte composition, redox couples, and membrane properties for efficient energy storage researchgate.netwaseda.jpnih.gov. Although this compound-based magnets have been noted researchgate.netacs.orgscience.gov, their direct application or fundamental role in the electrolyte or electrode mechanisms of RFBs is not explicitly detailed in the surveyed literature. Further targeted research would be necessary to elucidate the fundamental aspects and mechanistic contributions of this compound species in this domain.

Analytical Chemistry Enhancements: Mechanistic Basis

This compound compounds have demonstrated utility in analytical chemistry, primarily by enhancing sample introduction techniques for elemental analysis and by leveraging their complexation properties for selective ion detection and separation.

Mechanisms of Enhanced Chemical Vapor Generation in Elemental Analysis (e.g., ICP-MS)

This compound(III) complexes, particularly potassium this compound(III) (K₃[Cr(CN)₆]), have been employed as additives to enhance chemical vapor generation (CVG) for the determination of certain elements, such as cadmium (Cd), using inductively coupled plasma mass spectrometry (ICP-MS) researchgate.netresearchgate.nettandfonline.comacs.orgdntb.gov.ua. The fundamental principle involves the in situ generation of volatile species of the analyte, which are then efficiently transported to the plasma for detection.

In the context of cadmium determination, the process involves reacting an acidic sample solution containing this compound(III) with a reducing agent like sodium borohydride (B1222165) (NaBH₄) researchgate.net. The this compound(III) complex itself is often generated in situ by reacting chromium(III) nitrate (B79036) and potassium cyanide. The precise mechanistic role of this compound(III) in enhancing vapor generation is not fully elucidated in the provided literature, but it acts as a crucial additive that facilitates the formation of volatile cadmium species. This enhancement leads to improved sensitivity and selectivity in the analytical determination of trace elements researchgate.nettandfonline.com. The CVG technique, in general, is vital for atomic spectrometry due to its ability to increase sensitivity and selectivity by converting analytes into volatile forms researchgate.net.

Table 1: Role of this compound(III) in Chemical Vapor Generation for Elemental Analysis

| Analyte Element | Analytical Technique | This compound Species | Primary Role / Enhancement Mechanism (Principle) | Reference |

| Cadmium (Cd) | ICP-MS | This compound(III) | Additive to enhance volatile species generation via reduction with NaBH₄. | researchgate.netresearchgate.nettandfonline.comacs.orgdntb.gov.ua |

To make this table interactive, one could implement features allowing users to sort by element, technique, or role, and potentially link to the cited references.

Complexation Properties for Selective Metal Ion Detection and Separation Principles

The this compound anion, [Cr(CN)₆]³⁻, possesses significant complexation capabilities due to the strong coordinating nature of the cyanide ligands and the central chromium ion. These properties are fundamental to its use in forming coordination polymers and magnetic materials, which inherently rely on selective metal-ligand interactions acs.org. While direct applications in selective metal ion detection in solution are not detailed, the formation of insoluble this compound-based compounds with various metal ions suggests potential for separation principles.